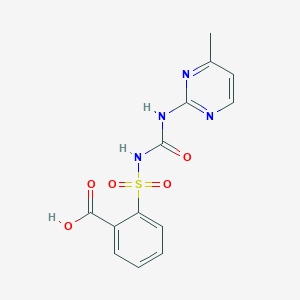

Monosulfuron

Beschreibung

Eigenschaften

CAS-Nummer |

155860-63-2 |

|---|---|

Molekularformel |

C12H11N5O5S |

Molekulargewicht |

337.31 g/mol |

IUPAC-Name |

1-(4-methylpyrimidin-2-yl)-3-(2-nitrophenyl)sulfonylurea |

InChI |

InChI=1S/C12H11N5O5S/c1-8-6-7-13-11(14-8)15-12(18)16-23(21,22)10-5-3-2-4-9(10)17(19)20/h2-7H,1H3,(H2,13,14,15,16,18) |

InChI-Schlüssel |

DPIRXVCCFDCYGI-UHFFFAOYSA-N |

SMILES |

CC1=NC(=NC=C1)NC(=O)NS(=O)(=O)C2=CC=CC=C2C(=O)O |

Kanonische SMILES |

CC1=NC(=NC=C1)NC(=O)NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Monosulfuron |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Monosulfuron mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of Monosulfuron

Abstract

This compound is a potent sulfonylurea herbicide engineered for selective weed management in various agricultural systems.[1] This guide provides a comprehensive technical overview of the molecular mechanisms underpinning the herbicidal activity of this compound. As a member of the sulfonylurea class, its primary mode of action is the specific inhibition of the enzyme acetolactate synthase (ALS), a critical component in the biosynthesis of branched-chain amino acids.[2][3] This document will explore the biochemical cascade initiated by ALS inhibition, the physiological ramifications for susceptible flora, the molecular basis of its selectivity in tolerant crops, and the evolution of resistance mechanisms. Methodologies for the scientific investigation of these processes are also detailed, offering a robust framework for researchers and professionals in the fields of agrochemical development and plant science.

Introduction: The Sulfonylurea Class and the Advent of this compound

The sulfonylurea herbicides represent a significant advancement in chemical weed control, characterized by their high efficacy at low application rates, broad-spectrum activity, and favorable toxicological profiles.[3][4] this compound was developed for targeted weed control in crops such as wheat and millet.[1] Its efficacy stems from its ability to disrupt a fundamental metabolic pathway present in plants but not in animals, ensuring low mammalian toxicity.[4][5] This guide will deconstruct the mechanism of action of this compound, from its molecular target to the observable phenotypic effects on susceptible weeds.

The Molecular Target: Acetolactate Synthase (ALS)

The primary molecular target of this compound, and all sulfonylurea herbicides, is the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[2][3][6] ALS is a pivotal enzyme in the biosynthetic pathway of the essential branched-chain amino acids (BCAAs): valine, leucine, and isoleucine.[5][7][8]

The Branched-Chain Amino Acid Biosynthesis Pathway

The synthesis of BCAAs is a multi-step process initiated by ALS.[7] This pathway is crucial for protein synthesis and, consequently, for cell division and plant growth.[3] The initial steps, catalyzed by ALS, involve the condensation of two pyruvate molecules to form α-acetolactate (for valine and leucine synthesis) or the condensation of pyruvate and α-ketobutyrate to form α-aceto-α-hydroxybutyrate (for isoleucine synthesis).[9][10]

Figure 1: Simplified overview of the initial steps in the branched-chain amino acid biosynthesis pathway catalyzed by ALS.

Inhibition of ALS by this compound

This compound acts as a potent, non-competitive inhibitor of ALS.[1] It binds to a regulatory site on the enzyme, distinct from the active site, inducing a conformational change that prevents the substrate from binding and catalysis from occurring.[6][11] This allosteric inhibition is highly specific and effective at nanomolar concentrations.[1] The consequence of ALS inhibition is the cessation of BCAA production, leading to a deficiency in these essential amino acids. This, in turn, halts protein synthesis and arrests cell division, particularly in the meristematic tissues where growth is most active.[3][12][13]

Physiological and Phenotypic Consequences of ALS Inhibition

The biochemical disruption caused by this compound manifests in a series of observable physiological and phenotypic effects in susceptible plants.

Symptomatology

Following the application of this compound, susceptible weeds exhibit a characteristic set of symptoms, although the onset can be slow, often taking several days to weeks for complete plant death.[4][14]

-

Growth Cessation: The initial and most critical effect is the rapid halt of growth, particularly in the apical meristems of shoots and roots.[13][14]

-

Chlorosis: A gradual yellowing of the foliage, especially in the newer growth, is a common symptom.[14]

-

Necrosis: Following chlorosis, the affected tissues become necrotic, leading to plant death.[14]

-

Pigmentation Changes: In some species, a purplish or reddish discoloration of the leaves may be observed.[8]

Secondary Effects

While the primary mechanism is the inhibition of BCAA synthesis, secondary metabolic disruptions also contribute to the herbicidal effect. These can include alterations in sugar metabolism and the induction of oxidative stress.[15][16][17]

Basis of Selectivity: Why this compound Spares Certain Crops

The selective action of this compound, allowing it to control weeds in crops like wheat without causing significant harm, is primarily attributed to differential rates of metabolic detoxification.[12][18][19]

Tolerant crop species possess robust enzymatic systems, such as cytochrome P450 monooxygenases and glutathione S-transferases, that rapidly metabolize this compound into non-phytotoxic compounds.[20] In contrast, susceptible weed species metabolize the herbicide much more slowly, allowing the active ingredient to accumulate at the target site and exert its inhibitory effect.[18]

Mechanisms of Resistance to this compound

The widespread use of ALS-inhibiting herbicides has led to the evolution of resistance in numerous weed populations.[21][22] Resistance mechanisms can be broadly categorized into two types: target-site resistance (TSR) and non-target-site resistance (NTSR).[22][23][24]

Target-Site Resistance (TSR)

TSR is the most common mechanism of resistance to sulfonylurea herbicides.[22][24] It arises from mutations in the gene encoding the ALS enzyme, which alter the amino acid sequence at or near the herbicide-binding site.[11][24] These modifications reduce the binding affinity of this compound to the enzyme, rendering it less effective at inhibiting BCAA synthesis.[11]

Non-Target-Site Resistance (NTSR)

NTSR encompasses a range of mechanisms that do not involve alterations to the target enzyme.[22][23] These can include:

-

Enhanced Metabolism: Resistant plants may exhibit an increased capacity to metabolize the herbicide, similar to the basis of crop selectivity.[20][23]

-

Reduced Absorption and Translocation: Alterations in the plant's cuticle or vascular system can limit the uptake and movement of the herbicide to the target sites.[23]

-

Sequestration: The herbicide may be compartmentalized within the plant cell, for example, in the vacuole, preventing it from reaching the chloroplasts where ALS is located.[24]

Experimental Methodologies for Studying the Mechanism of Action

A variety of experimental approaches can be employed to investigate the mechanism of action of this compound and other ALS-inhibiting herbicides.

In Vitro ALS Enzyme Assay

This assay directly measures the inhibitory effect of this compound on ALS activity.

Protocol:

-

Enzyme Extraction: Extract ALS from the leaf tissue of both susceptible and potentially resistant plant populations.

-

Assay Reaction: Incubate the enzyme extract with its substrates (pyruvate and cofactors) in the presence of varying concentrations of this compound.

-

Product Quantification: The reaction product, acetolactate, is converted to acetoin, which can be quantified colorimetrically.

-

Data Analysis: Determine the I50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) for this compound.[1]

Figure 2: Workflow for the in vitro ALS enzyme inhibition assay.

Whole-Plant Dose-Response Bioassay

This bioassay assesses the herbicidal efficacy of this compound at the whole-plant level.

Protocol:

-

Plant Growth: Grow susceptible and potentially resistant weed biotypes under controlled environmental conditions.

-

Herbicide Application: Apply a range of this compound doses to the plants at a specific growth stage.

-

Symptomology Assessment: Visually score plant injury at regular intervals.

-

Biomass Measurement: Harvest the above-ground biomass at a set time after treatment and determine the dry weight.

-

Data Analysis: Calculate the GR50 value (the herbicide dose required to cause a 50% reduction in plant growth).

Molecular Analysis of the ALS Gene

To investigate target-site resistance, the ALS gene from suspected resistant populations is sequenced and compared to that of susceptible populations to identify mutations.

Protocol:

-

DNA Extraction: Isolate genomic DNA from the leaf tissue of both susceptible and resistant plants.

-

PCR Amplification: Amplify the ALS gene using specific primers.

-

DNA Sequencing: Sequence the amplified PCR products.

-

Sequence Alignment and Analysis: Align the sequences to identify any single nucleotide polymorphisms (SNPs) that result in amino acid substitutions.

Quantitative Data Summary

The following table summarizes typical inhibitory concentrations of this compound and related sulfonylurea herbicides against ALS from different maize cultivars.[1]

| Herbicide | Maize Cultivar | I50 (nmol/L) |

| This compound | CAU 3138 (tolerant) | 32 |

| This compound | Yedan 13 (sensitive) | 15 |

| Chlorsulfuron | CAU 3138 (tolerant) | 2 |

| Chlorsulfuron | Yedan 13 (sensitive) | 3 |

| Tribenuron-methyl | CAU 3138 (tolerant) | 19 |

| Tribenuron-methyl | Yedan 13 (sensitive) | 17 |

| Nicosulfuron | CAU 3138 (tolerant) | 26 |

| Nicosulfuron | Yedan 13 (sensitive) | 65 |

Conclusion

This compound's mechanism of action is a well-defined example of targeted herbicide design. Its high specificity for acetolactate synthase provides excellent weed control while maintaining crop safety through metabolic selectivity. A thorough understanding of this mechanism, from the molecular interactions to the whole-plant physiological responses, is crucial for the sustainable use of this compound and for managing the evolution of herbicide resistance. The experimental protocols outlined in this guide provide a framework for the continued investigation and monitoring of this compound's efficacy and the dynamics of weed resistance in agricultural ecosystems.

References

-

Fan, Z.J., et al. (2005). Herbicide activity of this compound and its mode of action. PubMed. Available at: [Link]

-

NC State Extension Publications. (2015). Acetolactate Synthase (ALS) Inhibitors. Available at: [Link]

-

ResearchGate. (2025). Resistance Mechanism to Metsulfuron-Methyl in Polypogon fugax. Available at: [Link]

-

Anonymous. (2024). Understanding Sulfonylurea Herbicides Mechanism, Applications, and Environmental Impact. Available at: [Link]

-

Binder, S. (2010). Branched-Chain Amino Acid Metabolism in Arabidopsis thaliana. PMC - NIH. Available at: [Link]

-

Garcia, M. D., et al. (2017). Comprehensive understanding of acetohydroxyacid synthase inhibition by different herbicide families. PMC - NIH. Available at: [Link]

-

Kenso Agcare. (n.d.). Sulfonylurea. Available at: [Link]

-

Gaines, T. A., et al. (2020). Mechanisms of evolved herbicide resistance. PMC - NIH. Available at: [Link]

-

MDPI. (n.d.). Weed Response to ALS-Inhibitor Herbicide (Sulfosulfuron + Metsulfuron Methyl) under Increased Temperature and Carbon Dioxide. Available at: [Link]

-

ResearchGate. (2025). Analysis of the Sulfonylurea Herbicide Metsulfuron-Methyl and Its Metabolites in the Soil of Cereal Crops. Comparative Analytical Chemistry of the Sulfonylureas. Available at: [Link]

-

Oxford Academic. (2011). Characterization of the Branched-Chain Amino Acid Aminotransferase Enzyme Family in Tomato. Plant Physiology. Available at: [Link]

-

Li, Y., et al. (2023). Metabolism-Based Herbicide Resistance to Mesosulfuron-methyl and Identification of Candidate Genes in Bromus japonicus. PMC - NIH. Available at: [Link]

-

SciELO. (2017). Properties of the enzyme acetolactate synthase in herbicide resistant canola. Available at: [Link]

-

Digital Repository. (n.d.). Discoveries of pathway and regulation of branched-chain amino acid catabolism in Arabidopsis thaliana revealed through transcript and genetic studies. Available at: [Link]

-

Pesticide Environmental Stewardship. (n.d.). Mechanisms of Herbicide Resistance. Available at: [Link]

-

PNAS. (2017). Comprehensive understanding of acetohydroxyacid synthase inhibition by different herbicide families. Available at: [Link]

-

MDPI. (2022). Molecular Mechanisms of Herbicide Resistance in Weeds. Available at: [Link]

-

Guttieri, M. J., et al. (1992). Mechanism of Sulfonylurea Herbicide Resistance in the Broadleaf Weed, Kochia scoparia. Plant Physiology. Available at: [Link]

-

Xu, N., et al. (2022). Effects of nicosulfuron on plant growth and sugar metabolism in sweet maize (Zea mays L.). PLOS ONE. Available at: [Link]

-

USDA ARS. (n.d.). Transformation Kinetics and Mechanism of the Sulfonylurea Herbicides Pyrazosulfuron Ethyl and Halosulfuron Methyl in Aqueous Solutions. Available at: [Link]

-

UC Agriculture and Natural Resources. (n.d.). Acetolactate Synthase (ALS) or Acetohydroxy Acid Synthase (AHAS) Inhibitors. Herbicide Symptoms. Available at: [Link]

-

Beyer, E. M., et al. (1988). Mode of action, crop selectivity, and soil relations of the sulfonylurea herbicides. Pest Management Science. Available at: [Link]

-

Dialnet. (2012). Selectivity of nicosulfuron and atrazine on different corn hybrids. Available at: [Link]

-

Purdue Extension. (n.d.). Herbicide Mode-Of-Action Summary. Available at: [Link]

-

ResearchGate. (2025). HERBICIDES THAT INHIBIT ACETOLACTATE SYNTHASE. Available at: [Link]

-

Holechek, J. J. (2018). Branched Chain Amino Acids. PMC - NIH. Available at: [Link]

-

PubMed Central. (2024). Effect of Plant Growth-Promoting Bacteria on Antioxidant Status, Acetolactate Synthase Activity, and Growth of Common Wheat and Canola Exposed to Metsulfuron-Methyl. Available at: [Link]

-

Barco-Antoñanzas, A., et al. (2022). Role of oxidative stress in the physiology of sensitive and resistant Amaranthus palmeri populations treated with herbicides inhibiting acetolactate synthase. PMC - NIH. Available at: [Link]

-

ResearchGate. (n.d.). Simplified branched chain amino acid pathway in plants. Available at: [Link]

-

PubChem - NIH. (n.d.). Orthosulfamuron. Available at: [Link]

Sources

- 1. Herbicide activity of this compound and its mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pomais.com [pomais.com]

- 3. sulfonylurea herbicides [cnagrochem.com]

- 4. Comprehensive Guide to Herbicide Application Technology for Crops: Classification Characteristics and Field Operation Guidelines - Oreate AI Blog [oreateai.com]

- 5. Branched Chain Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. Branched-Chain Amino Acid Metabolism in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Acetolactate Synthase (ALS) or Acetohydroxy Acid Synthase (AHAS) Inhibitors | Herbicide Symptoms [ucanr.edu]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

- 11. Mechanism of Sulfonylurea Herbicide Resistance in the Broadleaf Weed, Kochia scoparia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. kenso.com.au [kenso.com.au]

- 13. pomais.com [pomais.com]

- 14. Acetolactate Synthase (ALS) Inhibitors | NC State Extension Publications [content.ces.ncsu.edu]

- 15. Effects of nicosulfuron on plant growth and sugar metabolism in sweet maize (Zea mays L.) | PLOS One [journals.plos.org]

- 16. Effect of Plant Growth-Promoting Bacteria on Antioxidant Status, Acetolactate Synthase Activity, and Growth of Common Wheat and Canola Exposed to Metsulfuron-Methyl - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Role of oxidative stress in the physiology of sensitive and resistant Amaranthus palmeri populations treated with herbicides inhibiting acetolactate synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 18. semanticscholar.org [semanticscholar.org]

- 19. dialnet.unirioja.es [dialnet.unirioja.es]

- 20. Metabolism-Based Herbicide Resistance to Mesosulfuron-methyl and Identification of Candidate Genes in Bromus japonicus - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

- 23. Mechanisms of evolved herbicide resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Mechanisms of Herbicide Resistance – Pesticide Environmental Stewardship [pesticidestewardship.org]

The Precision Strike: Unraveling the Biological Target of Monosulfuron as a Herbicide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Monosulfuron, a member of the sulfonylurea class of herbicides, exhibits potent and selective herbicidal activity through the precise inhibition of a key enzyme in plant metabolism. This technical guide provides a comprehensive exploration of the biological target of this compound, delving into its mechanism of action, the affected biochemical pathways, and the molecular basis of its efficacy. We will further examine the development of resistance in weed populations and present detailed experimental protocols for the characterization of this herbicide-target interaction. This document is intended to serve as a valuable resource for researchers in agrochemistry, plant biology, and drug development, offering insights into the rational design of novel herbicides and the management of herbicide resistance.

Introduction: this compound and the Sulfonylurea Herbicides

This compound is a highly effective, low-application-rate herbicide developed for the control of a wide range of broadleaf weeds and some grasses in various crops.[1] It belongs to the sulfonylurea chemical family, a group of herbicides renowned for their systemic action and high specificity.[2][3][4] Upon application, this compound is readily absorbed by the roots and foliage of susceptible plants and translocated via both the xylem and phloem to the meristematic tissues, where it exerts its phytotoxic effects.[5][6] The visible symptoms of this compound action, such as chlorosis (yellowing), stunting of growth, and eventual necrosis, typically appear over several days to weeks as the plant's essential metabolic processes are gradually disrupted.[2]

The Core Target: Acetolactate Synthase (ALS)

The primary biological target of this compound, and indeed all sulfonylurea herbicides, is the enzyme acetolactate synthase (ALS) , also known as acetohydroxyacid synthase (AHAS).[1][2][3][7][8] ALS (EC 2.2.1.6) is a critical enzyme that catalyzes the first committed step in the biosynthesis of the branched-chain amino acids (BCAAs): valine, leucine, and isoleucine.[4][5][7][9][10] This biosynthetic pathway is essential for protein synthesis and, consequently, for cell division and plant growth.[2][6] Crucially, the ALS enzyme is present in plants and microorganisms but is absent in animals, which obtain BCAAs through their diet.[11][12][13] This metabolic difference forms the basis for the selective toxicity of this compound and other ALS inhibitors, making them safe for mammals, birds, and fish at typical application rates.[14]

Structure and Function of Acetolactate Synthase

ALS is a thiamine pyrophosphate (TPP)-dependent enzyme typically located in the chloroplasts of plant cells.[9] The enzyme usually exists as a dimer of two catalytic subunits, though it can form tetramers.[11] Each catalytic subunit is comprised of three domains (α, β, and γ) that create the binding sites for its substrates and cofactors, including TPP and flavin adenine dinucleotide (FAD).[11]

The catalytic activity of ALS involves the condensation of two molecules of pyruvate to form α-acetolactate (the precursor for valine and leucine) or the condensation of one molecule of pyruvate with one molecule of α-ketobutyrate to form α-aceto-α-hydroxybutyrate (the precursor for isoleucine).[13]

Mechanism of Inhibition: A Non-Competitive Blockade

This compound functions as a potent, non-competitive inhibitor of the ALS enzyme.[1] Unlike the enzyme's natural substrates, this compound does not bind to the active catalytic site. Instead, it binds to a specific allosteric site on the enzyme, a location remote from the active site.[9] This binding event induces a conformational change in the enzyme's structure, which in turn blocks the substrate channel and prevents the substrates from accessing the active site. This effectively halts the catalytic activity of the enzyme.

The consequence of ALS inhibition is the rapid cessation of branched-chain amino acid synthesis.[2][7] This leads to a cascade of downstream effects:

-

Depletion of Essential Amino Acids: The plant is starved of valine, leucine, and isoleucine, which are vital building blocks for proteins.[2][7]

-

Inhibition of Protein Synthesis: Without an adequate supply of these amino acids, the synthesis of new proteins is severely hampered.[6]

-

Arrest of Cell Division: Protein synthesis is a prerequisite for cell division and growth. The inhibition of this process leads to a halt in the development of meristematic tissues, the primary sites of plant growth.[14]

-

Accumulation of Toxic Precursors: The blockage of the BCAA pathway can lead to the accumulation of α-ketobutyrate, which can have secondary phytotoxic effects.[7]

This multi-faceted disruption of plant metabolism ultimately leads to the death of the susceptible weed.

The Affected Biochemical Pathway: Branched-Chain Amino Acid Synthesis

The biosynthesis of branched-chain amino acids is a fundamental metabolic pathway in plants.[10][15] The pathway is initiated from pyruvate and threonine and involves a series of enzymatic reactions, with ALS playing the pivotal, rate-limiting role.[15][16]

Figure 1: Simplified pathway of branched-chain amino acid biosynthesis in plants and the inhibitory action of this compound.

Quantitative Analysis of this compound's Inhibitory Activity

The efficacy of this compound as an ALS inhibitor can be quantified through in vitro enzyme assays. The 50% inhibitory concentration (I50) is a key parameter used to compare the potency of different herbicides.

| Herbicide | Maize Cultivar | I50 (nmol/L) |

| This compound | CAU 3138 (tolerant) | 32 |

| This compound | Yedan 13 (sensitive) | 15 |

| Chlorsulfuron | CAU 3138 (tolerant) | 2 |

| Chlorsulfuron | Yedan 13 (sensitive) | 3 |

| Tribenuron-methyl | CAU 3138 (tolerant) | 19 |

| Tribenuron-methyl | Yedan 13 (sensitive) | 17 |

| Nicosulfuron | CAU 3138 (tolerant) | 26 |

| Nicosulfuron | Yedan 13 (sensitive) | 65 |

| Data adapted from a comparative study on sulfonylurea herbicides.[1] |

Table 1: In vitro inhibition (I50) of Acetolactate Synthase (ALS) by this compound and other sulfonylurea herbicides in different maize cultivars.

Experimental Protocols for Target Validation and Characterization

The identification and characterization of a herbicide's biological target are crucial for understanding its mechanism of action and for the development of new herbicidal compounds.

Experimental Workflow for ALS Inhibition Assay

Figure 2: A generalized workflow for an in vitro Acetolactate Synthase (ALS) inhibition assay.

Step-by-Step Methodology for In Vitro ALS Inhibition Assay

-

Enzyme Extraction:

-

Homogenize fresh, young plant tissue (e.g., maize shoots) in a cold extraction buffer containing protease inhibitors.

-

Centrifuge the homogenate to pellet cellular debris.

-

Further purify the supernatant containing the ALS enzyme through ammonium sulfate precipitation and dialysis.

-

-

Assay Reaction:

-

Prepare a reaction mixture containing the enzyme extract, pyruvate (substrate), thiamine pyrophosphate (TPP), flavin adenine dinucleotide (FAD), and MgCl2 in a suitable buffer.

-

Add varying concentrations of this compound to different reaction tubes. Include a control with no herbicide.

-

Incubate the reaction mixtures at a constant temperature (e.g., 37°C) for a defined period (e.g., 60 minutes).

-

-

Quantification of Product:

-

Stop the enzymatic reaction by adding sulfuric acid. This also facilitates the decarboxylation of the product, acetolactate, to acetoin.

-

Add α-naphthol and creatine to the mixture and incubate to allow for color development (Voges-Proskauer reaction).

-

Measure the absorbance of the resulting colored complex using a spectrophotometer at a specific wavelength (e.g., 530 nm).

-

-

Data Analysis:

-

Calculate the percentage of ALS inhibition for each this compound concentration relative to the control.

-

Plot the percentage inhibition against the logarithm of the this compound concentration and determine the I50 value from the resulting dose-response curve.

-

The Challenge of Herbicide Resistance

The widespread and repeated use of ALS-inhibiting herbicides, including this compound, has led to the evolution of resistance in numerous weed species.[9] This resistance is primarily due to genetic mutations in the ALS gene, resulting in an altered enzyme that is less sensitive to the herbicide.

Mechanisms of Resistance

-

Target-Site Resistance (TSR): This is the most common mechanism of resistance to ALS inhibitors.[17] It involves single nucleotide polymorphisms (SNPs) in the ALS gene that lead to amino acid substitutions in the enzyme. These substitutions, often at specific conserved domains, reduce the binding affinity of the herbicide to the enzyme without significantly compromising the enzyme's catalytic function.[18][19]

-

Non-Target-Site Resistance (NTSR): This involves mechanisms that reduce the amount of herbicide reaching the target site. These can include enhanced herbicide metabolism, where the plant rapidly detoxifies the herbicide, or altered uptake and translocation of the herbicide.[17]

The development of herbicide resistance poses a significant challenge to sustainable agriculture and necessitates the implementation of integrated weed management strategies, including the rotation of herbicides with different modes of action.[20]

Conclusion

This compound's efficacy as a herbicide is rooted in its highly specific and potent inhibition of acetolactate synthase, a pivotal enzyme in the biosynthesis of essential branched-chain amino acids in plants. This targeted approach provides excellent weed control while maintaining a favorable safety profile for non-target organisms. A thorough understanding of this biological target and the mechanisms of resistance is paramount for the judicious use of this compound and for guiding the development of the next generation of innovative and sustainable weed management solutions. The experimental protocols outlined in this guide provide a framework for the continued investigation of herbicide-target interactions, contributing to the advancement of agricultural science.

References

-

Fan, Z., et al. (2005). Herbicide activity of this compound and its mode of action. PubMed. [Link]

-

Wikipedia. Acetolactate synthase. [Link]

-

UC Agriculture and Natural Resources. Acetolactate Synthase (ALS) or Acetohydroxy Acid Synthase (AHAS) Inhibitors. [Link]

-

National Center for Biotechnology Information. Mesosulfuron-methyl. PubChem. [Link]

-

Binder, S. (2010). Branched-Chain Amino Acid Metabolism in Arabidopsis thaliana. PMC. [Link]

-

Anonymous. (2024). Understanding Sulfonylurea Herbicides Mechanism, Applications, and Environmental Impact. sulfonylurea herbicides. [Link]

-

Paniagua, C., et al. (2016). Reduction in the Motoneuron Inhibitory/Excitatory Synaptic Ratio in an Early‐Symptomatic Mouse Model of Amyotrophic Lateral Sclerosis. PubMed Central. [Link]

-

Shen, J., et al. (2010). Effects of this compound on growth, photosynthesis, and nitrogenase activity of three nitrogen-fixing cyanobacteria. PubMed. [Link]

-

Malojes, E. D., et al. (2012). Characterization of the Branched-Chain Amino Acid Aminotransferase Enzyme Family in Tomato. Plant Physiology. [Link]

-

News-Medical.Net. (2019). Acetolactate Synthase Structure, Function, and Drug Development. [Link]

-

Boutin, C., et al. (2017). Effects of the Herbicide Metsulfuron-Methyl on a Plant Community, Including Seed Germination Success in the F1 Generation. Frontiers in Plant Science. [Link]

-

ResearchGate. (n.d.). In vitro inhibition of ALS activity of the susceptible and resistant populations by mesosulfuron-methyl. [Link]

-

Li, X., et al. (2015). Molecular Basis of Resistance to Mesosulfuron-Methyl in a Black-Grass (Alopecurus myosuroides Huds.) Population from China. ResearchGate. [Link]

-

Plant and Soil Sciences eLibrary. Identifying Unknown Herbicide Targets. [Link]

-

Guttieri, M. J., et al. (1992). Mechanism of Sulfonylurea Herbicide Resistance in the Broadleaf Weed, Kochia scoparia. Plant Physiology. [Link]

-

NC State Extension Publications. (2015). Acetolactate Synthase (ALS) Inhibitors. [Link]

-

Hussain, S., et al. (2023). Weed Response to ALS-Inhibitor Herbicide (Sulfosulfuron + Metsulfuron Methyl) under Increased Temperature and Carbon Dioxide. MDPI. [Link]

-

Australian Pesticides and Veterinary Medicines Authority. (2004). Public Release Summary - Evaluation of the new active MESOSULFURON-METHYL in the product Atlantis Selective Herbicide. [Link]

-

Campbell, J., et al. (2011). Managing Herbicide-Resistant Weeds. University of Idaho. [Link]

-

Mississippi State University Extension Service. Forest Environments: Identifying Herbicide Damage and Selecting Herbicides. [Link]

-

Xu, N., et al. (2022). Effects of nicosulfuron on plant growth and sugar metabolism in sweet maize (Zea mays L.). PLOS ONE. [Link]

-

Peng, B. (2015). Discoveries of pathway and regulation of branched-chain amino acid catabolism in Arabidopsis thaliana revealed through transcript and genetic studies. Iowa State University Digital Repository. [Link]

-

Corteva Agriscience. Managing herbicide resistance in broad-leaved weeds. [Link]

-

Brown, H. M. (1990). An introduction to ALS-inhibiting herbicides. PubMed. [Link]

-

Kenso Agcare. Sulfonylurea. [Link]

-

ResearchGate. (2023). Weed Response to ALS-Inhibitor Herbicide (Sulfosulfuron + Metsulfuron Methyl) under Increased Temperature and Carbon Dioxide. [Link]

-

Chang, S. I., & Duggleby, R. G. (2000). Structural and functional role of cysteinyl residues in tobacco acetolactate synthase. Biochemical Journal. [Link]

-

USDA ARS. (n.d.). Transformation Kinetics and Mechanism of the Sulfonylurea Herbicides Pyrazosulfuron Ethyl and Halosulfuron Methyl in Aqueous Solutions. [Link]

-

CDMS.net. Mesosulfuron-Methyl. [Link]

-

No-Till Farmer. (2022). Identifying Herbicide Resistance in Your Fields. [Link]

-

Neinast, M., et al. (2019). Branched Chain Amino Acids. Annual Review of Physiology. [Link]

-

Oklahoma State University. (n.d.). Herbicide How-To: Understanding Herbicide Mode of Action. [Link]

-

Martinez, A., et al. (2015). Protein kinase inhibitors for amyotrophic lateral sclerosis therapy. PubMed. [Link]

-

Anonymous. Acetolactate synthase. [Link]

-

OSU Extension Service. Herbicide-Resistant Weeds and Their Management. [Link]

-

Wikipedia. Sulfonylurea. [Link]

-

Penn State Extension. (2024). How Do I Know Which Herbicide to Use?. YouTube. [Link]

-

ResearchGate. (n.d.). Simplified branched chain amino acid pathway in plants. [Link]

Sources

- 1. Herbicide activity of this compound and its mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pomais.com [pomais.com]

- 3. sulfonylurea herbicides [cnagrochem.com]

- 4. Sulfonylurea - Wikipedia [en.wikipedia.org]

- 5. Acetolactate Synthase (ALS) or Acetohydroxy Acid Synthase (AHAS) Inhibitors | Herbicide Symptoms [ucanr.edu]

- 6. kenso.com.au [kenso.com.au]

- 7. mdpi.com [mdpi.com]

- 8. apvma.gov.au [apvma.gov.au]

- 9. Acetolactate synthase - Wikipedia [en.wikipedia.org]

- 10. Branched-Chain Amino Acid Metabolism in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 11. news-medical.net [news-medical.net]

- 12. Branched Chain Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. grokipedia.com [grokipedia.com]

- 14. Mesosulfuron-methyl | C17H21N5O9S2 | CID 11409499 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. researchgate.net [researchgate.net]

- 17. striptillfarmer.com [striptillfarmer.com]

- 18. Mechanism of Sulfonylurea Herbicide Resistance in the Broadleaf Weed, Kochia scoparia - PMC [pmc.ncbi.nlm.nih.gov]

- 19. corteva.com [corteva.com]

- 20. Managing Herbicide-Resistant Weeds1 | Pacific Northwest Pest Management Handbooks [pnwhandbooks.org]

Elemental analysis and chemical formula of Monosulfuron

An In-depth Technical Guide to the Elemental Analysis and Chemical Formula of Monosulfuron

Introduction

This compound is a sulfonylurea herbicide known for its efficacy in controlling various weeds.[1] As with any active chemical compound intended for research, development, or commercial application, the precise determination of its elemental composition and the unambiguous confirmation of its chemical formula are foundational requirements. These analyses serve as the first line of quality control, verifying the identity, purity, and integrity of the substance. This guide provides a detailed examination of the molecular identity of this compound, outlines the methodologies for its elemental analysis, and addresses a notable ambiguity in its reported chemical structure in publicly available databases. Written for researchers, analytical scientists, and professionals in drug and agrochemical development, this document synthesizes technical protocols with the underlying scientific principles to ensure a thorough understanding of the topic.

Part 1: Molecular Identity of this compound

A critical aspect of working with this compound is the awareness of conflicting information regarding its precise chemical structure. While a single CAS Number (155860-63-2) is consistently used, it is associated with two different chemical formulas and IUPAC names across various chemical suppliers and databases.[2][3][4][5] This guide will treat the structure provided by major chemical information databases like PubChem as the primary subject, while also detailing the alternative structure to provide a comprehensive overview.

Primary Chemical Structure and Formula (as per PubChem)

The most prevalently cited structure for this compound is defined by the following characteristics.

-

IUPAC Name: 2-[(4-methylpyrimidin-2-yl)carbamoylsulfamoyl]benzoic acid[4]

-

Molecular Weight: 336.33 g/mol [4]

-

Chemical Structure:

(Image Source: PubChem CID 57418258)

This structure is characterized by a sulfonylurea bridge connecting a 4-methylpyrimidine heterocycle to a benzoic acid moiety.

Physicochemical Properties

A summary of the key computed and physical properties for this compound (C₁₃H₁₂N₄O₅S) is presented below.

| Property | Value | Source |

| CAS Number | 155860-63-2 | MedKoo Biosciences, PubChem[2][4] |

| Molecular Formula | C₁₃H₁₂N₄O₅S | MedKoo Biosciences, PubChem[2][4] |

| Molecular Weight | 336.32 | MedKoo Biosciences[2] |

| Exact Mass | 336.0528 | MedKoo Biosciences[2] |

| InChIKey | RWRAIUZGUDAXDR-UHFFFAOYSA-N | PubChem[4] |

Discussion of Structural Ambiguity

Several sources, including the Compendium of Pesticide Common Names and some commercial suppliers, describe this compound with an alternative structure.[3][5]

-

Alternative IUPAC Name: N-[(4-methylpyrimidin-2-yl)carbamoyl]-2-nitrobenzenesulfonamide[5]

-

Alternative Molecular Weight: 337.31[3]

This alternative structure features a 2-nitrobenzenesulfonamide group instead of the 2-sulfamoylbenzoic acid group. The presence of a nitro group (NO₂) and the absence of the carboxylic acid group (COOH) account for the difference in the elemental formula (one less Carbon, one more Nitrogen, same number of Oxygens, and one less Hydrogen).

Expert Insight: This discrepancy is significant and underscores the principle of Trustworthiness through Verification . Researchers procuring this compound should not rely on the common name alone. The definitive identifier is the CAS number, but given its association with two distinct structures, it is imperative to request a Certificate of Analysis (CoA) from the supplier. The CoA must include experimental data, such as NMR or Mass Spectrometry results, that can unambiguously confirm which chemical structure has been supplied.

Part 2: Elemental Analysis of this compound

Elemental analysis is a cornerstone technique used to determine the mass fractions of the constituent elements in a sample. The results are used to verify the empirical and molecular formula of a synthesized compound.

Theoretical Elemental Composition

The theoretical elemental composition is calculated from the chemical formula. Below is a comparison of the expected weight percentages for both reported formulas of this compound.

| Element | Formula: C₁₃H₁₂N₄O₅S | Formula: C₁₂H₁₁N₅O₅S |

| Carbon (C) | 46.43% | 42.73% |

| Hydrogen (H) | 3.60% | 3.29% |

| Nitrogen (N) | 16.66% | 20.76% |

| Oxygen (O) | 23.79% | 23.72% |

| Sulfur (S) | 9.53% | 9.51% |

| Total | 100.00% | 100.00% |

| (Data for C₁₃H₁₂N₄O₅S from MedKoo Biosciences[2]; data for C₁₂H₁₁N₅O₅S calculated based on atomic weights) |

The significant difference, particularly in the Carbon and Nitrogen content, makes elemental analysis an excellent tool for distinguishing between the two potential structures.

Principles of Modern Elemental Analysis

The determination of carbon, hydrogen, nitrogen, and sulfur is most commonly achieved via combustion analysis. The core principle involves the complete, high-temperature combustion of the sample in a pure oxygen environment.

-

Combustion: The sample is burned at temperatures of 900-1200°C. All carbon is converted to carbon dioxide (CO₂), hydrogen to water (H₂O), nitrogen to nitrogen gas (N₂) and nitrogen oxides (NOx), and sulfur to sulfur dioxide (SO₂).

-

Reduction: The resulting gas mixture is passed through a reduction tube (typically containing heated copper) to convert any NOx to N₂.

-

Separation & Detection: The gases (CO₂, H₂O, N₂, SO₂) are separated, typically by gas chromatography, and then quantified using a thermal conductivity detector (TCD).

Oxygen cannot be determined by the same combustion method. It is either determined directly via pyrolysis in an inert atmosphere (where it is converted to carbon monoxide, CO) or, more commonly in routine analysis, calculated by difference after quantifying all other elements.

Experimental Protocol: CHNS Analysis of this compound

This protocol describes a self-validating system for the elemental analysis of a solid this compound reference standard using a modern elemental analyzer.

Instrumentation: A calibrated CHNS elemental analyzer (e.g., from manufacturers like Elementar, PerkinElmer, Thermo Fisher Scientific).

Materials:

-

This compound reference standard (dried in a vacuum oven to remove residual solvent/moisture).

-

Microbalance (readable to 0.001 mg).

-

Tin capsules for solid samples.

-

Certified organic analytical standards for calibration (e.g., Acetanilide, Sulfanilamide).

Methodology:

-

System Preparation & Calibration:

-

Ensure the combustion and reduction tubes are properly packed and conditioned according to the manufacturer's instructions.

-

Verify stable helium (carrier gas) and oxygen (combustion gas) flows.

-

Perform a multi-point calibration using a certified standard. This involves analyzing 3-5 different weights of the standard to generate a calibration curve for each element. The system is considered trustworthy only when the calibration curve shows excellent linearity (R² > 0.999).

-

-

Sample Preparation:

-

In a controlled environment with minimal humidity, accurately weigh 1-3 mg of the dried this compound standard into a pre-cleaned tin capsule using a microbalance.

-

Causality: Tin capsules facilitate complete combustion by creating a flash reaction upon introduction into the furnace. The precise weight is critical for accurate percentage calculation.

-

Seal the capsule tightly to enclose the sample and eliminate atmospheric contamination. Prepare at least three replicates for statistical validity.

-

-

Analysis Workflow:

-

Load the sealed capsules into the instrument's autosampler.

-

Run the analysis sequence, which should include blanks (empty tin capsules) and calibration check standards at regular intervals (e.g., after every 10 unknown samples).

-

Self-Validation: The check standards must read within a tight, pre-defined tolerance (e.g., ±0.3% absolute) of their theoretical values. If a check standard fails, the instrument must be recalibrated, and all samples run since the last successful check must be re-analyzed.

-

-

Data Processing:

-

The instrument software automatically integrates the detector signals for each gas (CO₂, H₂O, N₂, SO₂).

-

Using the sample weight and the calibration curves, the software calculates the absolute mass of each element and converts it to a percentage of the total sample mass.

-

Data Interpretation

The experimental results from the triplicate analyses are averaged. The mean percentages are then compared to the theoretical values. For a high-purity sample, the experimental values should typically be within ±0.4% of the theoretical values.

-

Example for C₁₃H₁₂N₄O₅S: If the experimental result for Nitrogen is 16.71%, this is well within the acceptable range of the theoretical value of 16.66%.

-

Distinguishing Structures: An experimental Nitrogen value of ~20.7% would strongly indicate that the sample is the C₁₂H₁₁N₅O₅S structure, not the C₁₃H₁₂N₄O₅S structure.

Part 3: Visualization of Workflows

Overall Elemental Analysis Workflow

This diagram illustrates the logical flow from sample receipt to final data validation, emphasizing the decision points that ensure data integrity.

Caption: Process Flow within a CHNS Elemental Analyzer.

Conclusion

The precise determination of the chemical formula and elemental composition of this compound is a fundamental prerequisite for any scientific application. This guide has detailed the primary molecular structure (C₁₃H₁₂N₄O₅S) as well as a significant structural ambiguity present in the literature. The provided experimental protocol for CHNS combustion analysis offers a robust, self-validating framework for researchers to empirically verify the elemental composition of their samples. By comparing the resulting data with the theoretical values, scientists can not only confirm the purity of their material but also definitively resolve which structural isomer of this compound they possess, ensuring the accuracy and reliability of their subsequent research.

References

-

This compound | C13H12N4O5S | CID 57418258 . PubChem, National Institutes of Health. [Link]

-

Metsulfuron-methyl . Wikipedia. [Link]

-

This compound ester | C14H14N4O5S | CID 10545784 . PubChem, National Institutes of Health. [Link]

-

This compound data sheet . Compendium of Pesticide Common Names. [Link]

-

Mesosulfuron | C16H19N5O9S2 | CID 11520759 . PubChem, National Institutes of Health. [Link]

-

Mesosulfuron-methyl | C17H21N5O9S2 | CID 11409499 . PubChem, National Institutes of Health. [Link]

-

Herbicide activity of this compound and its mode of action . PubMed, National Library of Medicine. [Link]

-

Elemental Analysis and Chemical Properties . Clariant Analytical Sciences. [Link]

-

Emerging Analytical Techniques for Rare Earth Element Study: Basic Principles and Cutting-Edge Developments . MDPI. [Link]

-

Synthesis, characterization, and post-synthetic modification of a micro/mesoporous zirconium–tricarboxylate metal–organic framework: towards the addition of acid active sites . Royal Society of Chemistry. [Link]

-

Synthesis, Herbicidal Activity, Crop Safety and Soil Degradation of Pyrimidine- and Triazine-Substituted Chlorsulfuron Derivatives . National Center for Biotechnology Information. [Link]

Sources

Methodological & Application

Mastering Monosulfuron: A Senior Application Scientist's Guide to Preparing High-Fidelity DMSO Stock Solutions

Abstract

This comprehensive application note provides a detailed protocol for the preparation, handling, and storage of monosulfuron stock solutions in dimethyl sulfoxide (DMSO). Designed for researchers, scientists, and professionals in drug development and agricultural science, this guide emphasizes the critical interplay between chemical properties, solvent choice, and experimental integrity. By elucidating the causality behind each step, this document serves as an authoritative resource for ensuring the accuracy, reproducibility, and safety of experiments involving this compound.

Introduction: The Criticality of a Well-Prepared Stock Solution

This compound, a sulfonylurea herbicide, is a potent inhibitor of acetolactate synthase (ALS), a key enzyme in the biosynthetic pathway of branched-chain amino acids in plants.[1][2] Its efficacy and specificity make it a valuable tool in agricultural research and weed management studies. The journey from a powdered compound to reliable experimental data begins with a crucial, yet often overlooked, step: the preparation of a high-fidelity stock solution. The choice of solvent and the adherence to a meticulous protocol are paramount to preserving the compound's integrity and ensuring the validity of downstream applications.

Dimethyl sulfoxide (DMSO) is a powerful polar aprotic solvent widely employed in biological research for its exceptional ability to dissolve a broad range of polar and nonpolar compounds.[3][4] Its miscibility with water and most organic solvents makes it an ideal vehicle for introducing compounds into aqueous experimental systems.[3] However, the unique properties of DMSO, including its hygroscopicity and potential to carry substances through biological membranes, necessitate a thorough understanding and careful handling to mitigate potential experimental artifacts and safety risks.[5]

This guide provides a field-proven, in-depth protocol for preparing this compound stock solutions in DMSO, grounded in scientific principles to empower researchers to achieve reliable and reproducible results.

Materials and Reagents

| Material/Reagent | Grade/Specification | Supplier Example | Notes |

| This compound | ≥98% purity | MedKoo Biosciences | Ensure the certificate of analysis is reviewed for purity. |

| Dimethyl Sulfoxide (DMSO) | Anhydrous, ≥99.9% purity | Sigma-Aldrich | Use a new, unopened bottle to minimize water content. |

| Analytical Balance | 4-decimal place readability | Mettler Toledo | Calibrated and leveled. |

| Volumetric Flask | Class A, appropriate volume | VWR | For accurate final volume. |

| Pipettes (P1000, P200) | Calibrated | Gilson | For accurate liquid handling. |

| Sterile Conical Tubes (e.g., 15 mL, 50 mL) | Polypropylene | Corning | For initial dissolution. |

| Vortex Mixer | - | Scientific Industries | For thorough mixing. |

| Sonicator (optional) | - | Branson | To aid in the dissolution of poorly soluble compounds. |

| Amber Glass Vials | Screw-cap with PTFE-lined septa | Wheaton | For aliquoting and long-term storage. |

| Personal Protective Equipment (PPE) | - | - | Nitrile gloves, safety glasses, lab coat. |

Understanding the Components: this compound and DMSO

This compound: A Sulfonylurea Herbicide

This compound (CAS No. 155860-63-2) is a white to off-white solid with a molecular weight of 336.32 g/mol .[5] As a member of the sulfonylurea class, its mode of action is the inhibition of the enzyme acetolactate synthase (ALS), which is crucial for the synthesis of the amino acids valine, leucine, and isoleucine in plants.[2] This targeted action results in the cessation of cell division and plant growth.

DMSO: The "Universal Solvent"

DMSO is a colorless liquid with a high boiling point (189 °C) and a melting point of 18.5 °C.[3] Its powerful solvent properties stem from its highly polar nature. However, researchers must be acutely aware of its hygroscopic nature; DMSO readily absorbs moisture from the atmosphere, which can impact the solubility and stability of dissolved compounds. Furthermore, DMSO can facilitate the penetration of substances through the skin, mandating careful handling, especially when working with hazardous compounds.[5]

Experimental Protocol: Preparing a 50 mM this compound Stock Solution in DMSO

This protocol details the preparation of a 50 mM this compound stock solution. This concentration is based on supplier data suggesting solubility up to this level and serves as a robust starting point for most experimental needs.[5]

Pre-Preparation and Safety

-

Work Area Preparation: Ensure a clean, dry, and well-ventilated work area. A chemical fume hood is recommended.

-

Personal Protective Equipment (PPE): Don appropriate PPE, including a lab coat, nitrile gloves, and safety glasses.

-

Material Equilibration: Allow the this compound powder and anhydrous DMSO to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

Step-by-Step Dissolution Protocol

-

Calculate the Required Mass:

-

Formula: Mass (g) = Desired Concentration (mol/L) x Final Volume (L) x Molecular Weight ( g/mol )

-

Example for 10 mL of 50 mM stock: Mass (g) = 0.050 mol/L x 0.010 L x 336.32 g/mol = 0.16816 g (or 168.16 mg)

-

-

Weighing this compound:

-

Using a calibrated analytical balance, carefully weigh the calculated amount of this compound powder onto weighing paper or directly into a sterile conical tube.

-

-

Initial DMSO Addition:

-

Add a portion of the total required volume of anhydrous DMSO to the conical tube containing the this compound powder (e.g., add 7-8 mL for a final volume of 10 mL).

-

-

Dissolution:

-

Tightly cap the tube and vortex at high speed for 1-2 minutes to facilitate dissolution.

-

Visually inspect the solution for any undissolved particles.

-

Troubleshooting: If particles remain, sonicate the solution in a water bath for 5-10 minute intervals until the solution is clear. Avoid excessive heating.

-

-

Final Volume Adjustment:

-

Once the this compound is completely dissolved, transfer the solution to a Class A volumetric flask.

-

Rinse the conical tube with a small amount of fresh DMSO and add the rinse to the volumetric flask to ensure a complete transfer of the compound.

-

Carefully add DMSO to the volumetric flask until the bottom of the meniscus aligns with the calibration mark.

-

-

Final Mixing:

-

Cap the volumetric flask and invert it 10-15 times to ensure a homogenous solution.

-

Workflow for this compound Stock Solution Preparation

Caption: Workflow for preparing this compound stock solution in DMSO.

Storage and Stability: Preserving the Integrity of Your Stock

The stability of your this compound stock solution is critical for the duration of your experimental campaign. Improper storage can lead to degradation of the compound, altering its effective concentration and compromising your results.

Recommended Storage Conditions

Based on supplier recommendations and general best practices for compound storage in DMSO, the following storage conditions are advised:

| Storage Duration | Temperature | Rationale |

| Short-term (days to weeks) | 0 - 4 °C | Minimizes degradation for immediate use.[5] |

| Long-term (months) | -20 °C | Suitable for extended storage.[5] |

| Extended Long-term (months to years) | -80 °C | Optimal for preserving compound integrity over long periods. |

Best Practices for Storage

-

Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture, aliquot the stock solution into smaller, single-use volumes in amber glass vials.

-

Labeling: Clearly label each vial with the compound name, concentration, date of preparation, and your initials.

-

Moisture Prevention: Use vials with PTFE-lined screw caps to create a tight seal and minimize moisture absorption. When retrieving a vial from the freezer, allow it to equilibrate to room temperature before opening.

Quality Control and Validation

To ensure the accuracy of your stock solution, consider the following validation steps, particularly for long-term or sensitive experiments:

-

Concentration Verification: The concentration of the stock solution can be verified using techniques such as High-Performance Liquid Chromatography (HPLC) with a UV detector, by comparing the response to a freshly prepared standard of known concentration.

-

Purity Assessment: Over time, the purity of the stock solution can be assessed by looking for the appearance of degradation peaks in an HPLC chromatogram.

Troubleshooting Common Issues

| Problem | Possible Cause | Solution |

| This compound does not fully dissolve. | - Insufficient mixing or sonication.- Attempting to prepare a concentration above its solubility limit.- Presence of water in DMSO. | - Continue vortexing/sonicating.- Prepare a more dilute stock solution.- Use fresh, anhydrous DMSO. |

| Precipitate forms upon storage at low temperatures. | - Compound has lower solubility at colder temperatures.- Supersaturated solution was prepared. | - Gently warm the vial to room temperature and vortex/sonicate to redissolve before use.- Prepare a fresh, less concentrated stock. |

| Inconsistent experimental results over time. | - Degradation of this compound in the stock solution. | - Prepare a fresh stock solution.- Perform a stability check of the old stock using HPLC.- Store aliquots at -80 °C to minimize degradation. |

Conclusion

The preparation of a this compound stock solution in DMSO is a foundational step for a wide range of scientific investigations. By understanding the chemical properties of both the solute and the solvent, and by adhering to a meticulous, scientifically-grounded protocol, researchers can ensure the integrity and reliability of their experimental reagents. This guide provides the necessary framework to achieve this, fostering confidence in the accuracy and reproducibility of your research outcomes.

References

-

Wikipedia. (2024). Dimethyl sulfoxide. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). Dimethyl Sulfoxide. National Center for Biotechnology Information. [Link]

-

Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304. [Link]

-

Kozikowski, B. A., et al. (2006). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening, 11(6), 617-624. [Link]

-

Levin, M. D. (2007). Samples in DMSO: What an end user needs to know. Ziath Ltd. [Link]

-

Ziath Ltd. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

-

Greenfield Global. (2015). Safety Data Sheet: Dimethyl Sulfoxide (DMSO). [Link]

-

PubMed. (2005). Herbicide activity of this compound and its mode of action. [Link]

-

Quansys Biosciences. (2023). Dilutions: Explanations and Examples of Common Methods. [Link]

-

University of Washington. (n.d.). Standard Operating Procedures for Dimethyl Sulfoxide (DMSO). [Link]

Sources

Determining Application Rates of Monosulfuron for Weed Control Studies: Application Notes and Protocols

This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on determining the effective application rates of Monosulfuron for weed control studies. The protocols and notes herein are designed to ensure scientific integrity, accuracy, and reproducibility in experimental design and execution.

Introduction to this compound: A Sulfonylurea Herbicide

This compound is a selective, systemic herbicide belonging to the sulfonylurea chemical family.[1] It is primarily used for the control of a wide range of broadleaf and some grass weeds in various agricultural settings. The efficacy of this compound, like other sulfonylurea herbicides, is highly dependent on the application rate, weed species, growth stage of the weeds, and environmental conditions.

Mode of Action

This compound's primary mode of action is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1] This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants. By inhibiting ALS, this compound effectively halts cell division and plant growth, leading to the eventual death of susceptible weeds. This targeted mechanism of action provides a high degree of safety to tolerant crops.

Caption: this compound's Mode of Action Pathway.

Formulations

This compound is typically available in solid formulations, such as Wettable Granules (WG) or Water Dispersible Granules (WDG).[2] These formulations are designed to be mixed with water to form a spray solution. It is crucial to consult the product label for the specific formulation and concentration of the active ingredient (a.i.) to ensure accurate preparation of spray solutions.[3]

Factors Influencing this compound Efficacy

The successful application of this compound in weed control studies hinges on a thorough understanding of the factors that can influence its performance.

-

Weed Species and Growth Stage: The susceptibility to this compound varies significantly among different weed species. Generally, broadleaf weeds are more susceptible than grasses. Younger, actively growing weeds are more effectively controlled than mature or stressed plants.[4]

-

Environmental Conditions:

-

Temperature and Humidity: Optimal efficacy is typically achieved when weeds are actively growing, which is favored by moderate temperatures and adequate humidity.[5]

-

Rainfall: Rainfall shortly after application can wash the herbicide off the foliage, reducing its effectiveness. A rain-free period of several hours is usually recommended post-application.

-

-

Soil Properties:

-

pH: The persistence and availability of sulfonylurea herbicides in the soil are influenced by pH. Generally, they are more persistent in alkaline soils.

-

Organic Matter and Clay Content: Higher organic matter and clay content in the soil can lead to increased adsorption of the herbicide, potentially reducing its availability for weed uptake.

-

-

Spray Solution Characteristics:

-

Water Quality: The pH and mineral content of the water used for the spray solution can affect the stability and efficacy of the herbicide.

-

Adjuvants: The addition of adjuvants, such as non-ionic surfactants (NIS) or crop oil concentrates (COC), is often necessary to improve the spray coverage, retention, and penetration of this compound on the weed foliage.[6][7]

-

Determining Application Rates: A Multi-faceted Approach

The determination of the optimal application rate of this compound is a critical step in any weed control study. The goal is to identify the lowest effective rate that provides consistent and acceptable weed control while ensuring crop safety.

Literature Review and Existing Data

Begin by conducting a thorough review of existing literature and product labels for recommended application rates. For instance, this compound has been developed for weed control in wheat and millet at application rates ranging from 15 to 60 grams of active ingredient per hectare (g a.i./ha).[1]

| Crop | Application Rate (g a.i./ha) |

| Wheat (Triticum aestivum L.) | 15 - 60 |

| Millet (Panicum miliaceum L.) | 15 - 60 |

Table 1: General Application Rates of this compound in Wheat and Millet.[1]

Dose-Response Studies

For novel applications or to refine existing rates, conducting dose-response studies is essential. These studies involve applying the herbicide at a range of rates to determine the rate that achieves a desired level of weed control (e.g., 90% control or ED₉₀).

Protocol for Field Efficacy Trials

A well-designed and executed field trial is paramount for obtaining reliable data on herbicide efficacy.

Experimental Design

A randomized complete block design (RCBD) is a commonly used and robust design for herbicide efficacy trials. This design helps to minimize the effects of field variability. The trial should include an untreated control for comparison and may also include a standard herbicide treatment for benchmarking.

Sources

- 1. Herbicide activity of this compound and its mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. thepharmajournal.com [thepharmajournal.com]

- 3. eCFR :: 40 CFR Part 156 -- Labeling Requirements for Pesticides and Devices [ecfr.gov]

- 4. youtube.com [youtube.com]

- 5. Understanding Herbicide Adjuvants | Crop Science US [cropscience.bayer.us]

- 6. apparentag.com.au [apparentag.com.au]

- 7. Crop Protection Network [cropprotectionnetwork.org]

Application Notes & Protocols: Experimental Formulation of Monosulfuron for Laboratory Investigations

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of experimental formulations of Monosulfuron for laboratory use. This document moves beyond simple recipes to explain the scientific rationale behind formulation choices, ensuring that the resulting preparations are both reliable and reproducible for a range of downstream applications, from enzymatic assays to whole-plant bioassays.

Scientific Foundation: Understanding this compound

This compound is a sulfonylurea herbicide developed for the control of broadleaf weeds.[1] Like other herbicides in its class, its mode of action is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][2][3] This enzyme is critical for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[4] Its disruption leads to the cessation of cell division and plant growth, ultimately resulting in plant death.[5] The high specificity and low application rates of sulfonylureas make them subjects of intense study for efficacy, resistance mechanisms, and environmental fate.[1]

A primary challenge in the laboratory use of this compound is its physicochemical properties, particularly its limited solubility in aqueous solutions at neutral or acidic pH. Proper formulation is therefore not merely a convenience but a prerequisite for generating accurate and meaningful experimental data.

Core Physicochemical Properties

Understanding the fundamental properties of this compound is the cornerstone of effective formulation design. The data presented below has been consolidated from various chemical databases and supplier information.

| Property | Value | Source |

| IUPAC Name | 2-[(4-methylpyrimidin-2-yl)carbamoylsulfamoyl]benzoic acid | [6][7] |

| CAS Number | 155860-63-2 | [6] |

| Molecular Formula | C₁₃H₁₂N₄O₅S | [6][7] |

| Molecular Weight | 336.32 g/mol | [6][7] |

| Appearance | Solid powder | [6] |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) | [6] |

| Water Solubility | pH-dependent; generally low in acidic/neutral water, increases in alkaline conditions | [8][9][10] |

| Mode of Action | Acetolactate Synthase (ALS) Inhibitor | [1][3][4] |

Mechanism of Action Visualization

The following diagram illustrates the biochemical pathway targeted by this compound.

Caption: this compound inhibits the ALS enzyme, blocking amino acid synthesis.

Critical Safety & Handling Protocols

As with any active chemical compound, adherence to strict safety protocols is mandatory. The following guidelines are based on information for sulfonylurea herbicides and general laboratory safety standards.[11][12]

-

Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses with side shields when handling this compound powder or its solutions.

-

Ventilation: Handle the dry powder in a chemical fume hood or a ventilated enclosure to avoid inhalation.[13]

-

Spill Management: In case of a spill, collect the powder using a method that avoids dust generation (e.g., gently sweeping with a damp paper towel). Clean the area with soap and water.

-

Storage: Store this compound powder in a cool, dry, and dark place, away from incompatible materials.[6] Recommended long-term storage is at -20°C.[6] Stock solutions should also be stored at -20°C for long-term stability and at 4°C for short-term use (days to weeks).[6]

-

Disposal: Dispose of all waste materials (including contaminated PPE) in accordance with local, state, and federal regulations for chemical waste.[14]

Formulation Strategies & Protocols

The choice of formulation depends entirely on the intended experimental application. For most in vitro work, a simple stock solution in an organic solvent is sufficient. For applications requiring spraying, such as whole-plant bioassays, a water-dispersible formulation is superior.

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Rationale: Dimethyl sulfoxide (DMSO) is the solvent of choice for creating high-concentration stock solutions of this compound due to the compound's demonstrated solubility in it.[6] This allows for the preparation of a concentrated stock that can be diluted into aqueous buffers for final working concentrations, minimizing the final percentage of organic solvent in the assay.

Materials:

-

This compound powder (>98% purity)

-

Anhydrous or molecular sieve-dried DMSO

-

Analytical balance

-

Amber glass vial with a PTFE-lined cap

-

Micro-spatula

-

Vortex mixer and/or sonicator

Step-by-Step Methodology:

-

Calculation: Determine the mass of this compound required.

-

Molecular Weight (MW) = 336.32 g/mol

-

Desired Concentration = 10 mM = 0.010 mol/L

-

Desired Volume = 10 mL = 0.010 L

-

Mass = Concentration × Volume × MW = 0.010 mol/L × 0.010 L × 336.32 g/mol = 0.00336 g = 3.36 mg

-

-

Weighing: Tare a clean, dry amber glass vial on an analytical balance. Carefully weigh 3.36 mg of this compound powder directly into the vial.

-

Solubilization: Add approximately 9 mL of DMSO to the vial. Cap securely.

-

Dissolution: Vortex the mixture vigorously for 1-2 minutes. If complete dissolution is not achieved, place the vial in a bath sonicator for 5-10 minutes, or until all solid particles have dissolved. Gentle warming (to 30-35°C) can be used but is often unnecessary.

-

Final Volume Adjustment: Carefully add DMSO to the vial to reach a final total volume of 10 mL.

-

Homogenization & Storage: Invert the vial several times to ensure homogeneity. Label clearly with the compound name, concentration, solvent, and date. For long-term storage (>1 month), store at -20°C. For short-term use, store at 4°C.[6]

Caption: Workflow for preparing a this compound stock solution in DMSO.

Protocol 2: Preparation of an Experimental Water-Dispersible Granule (WG) Formulation

Rationale: A Water-Dispersible Granule (WG) is a solid, non-dusty formulation that readily disperses in water to form a stable suspension for spray applications.[15][16] This is ideal for laboratory-scale greenhouse or growth chamber experiments. This protocol outlines a conceptual, lab-scale method using common formulation components.

Hypothetical Formulation Composition:

| Component | Function | Example Material | % (w/w) |

| This compound | Active Ingredient | Technical Grade (>98%) | 75.0 |

| Wetting Agent | Promotes water penetration into the granule | Sodium dodecyl sulfate | 2.0 |

| Dispersant | Keeps active particles suspended in water | Lignosulfonate | 8.0 |

| Binder | Helps form and maintain granule integrity | Polyvinylpyrrolidone (PVP) | 3.0 |

| Disintegrant | Helps the granule break apart in water | Kaolin Clay | 12.0 |

Step-by-Step Methodology:

-

Pre-Milling (Optional but Recommended): If the this compound particle size is large, co-mill the active ingredient with the kaolin clay using a jet mill or air mill to achieve a particle size between 1-10 µm for optimal suspension.[15]

-

Dry Blending: In a mortar and pestle or a small laboratory blender, combine all dry ingredients (this compound, wetting agent, dispersant, binder, disintegrant) in their calculated proportions. Mix thoroughly until a homogenous powder is achieved.

-

Wet Massing: Slowly add a minimal amount of deionized water dropwise to the dry blend while continuing to mix. The goal is to form a damp, crumbly mass (similar to wet sand), not a paste. This process agglomerates the fine particles.[15]

-

Granulation: Press the wet mass through a stainless-steel sieve (e.g., a 20-mesh or 30-mesh screen) to form small, uniform granules.

-

Drying: Spread the granules in a thin layer on a tray and dry in a laboratory oven at a low temperature (e.g., 40-50°C) until the moisture content is between 1-2%.[15] Do not overheat, as it may degrade the active ingredient.[17]

-

Sieving & Storage: Gently sieve the dried granules to remove any fine powder and oversized agglomerates. Store the final WG formulation in an airtight container in a cool, dry place.

Caption: Conceptual workflow for laboratory-scale WG formulation.

Self-Validation: Quality Control & Verification

Trust in experimental results begins with trust in the formulation. Basic quality control checks are essential.

-

For Stock Solutions: Before use, visually inspect the solution for any signs of precipitation, especially after thawing from frozen storage. If crystals are present, warm gently and sonicate to redissolve.

-

For WG Formulations:

-

Dispersion Test: Add a small amount of the prepared granules to a beaker of water and stir. A good formulation will disperse quickly without clumping, forming a uniform, milky suspension.

-

Suspension Stability: Allow the prepared suspension to stand for 30 minutes. There should be minimal settling of particles to the bottom.

-

-

Analytical Verification (HPLC): The concentration of this compound in either the stock solution or a dispersed WG formulation can be definitively verified using High-Performance Liquid Chromatography (HPLC) with a UV detector.[18][19][20]

-

Typical Method: A reverse-phase C18 column is commonly used with an acidic mobile phase (e.g., acetonitrile and water with phosphoric or formic acid) to ensure good peak shape.[21]

-

Procedure: A small aliquot of the prepared formulation is diluted to an appropriate concentration within the calibration curve range and analyzed. The resulting peak area is compared against a standard curve prepared from a certified reference material to confirm the actual concentration.

-

References

-

Fan ZJ, Ai YW, Qian CF, Li ZM. (2005). Herbicide activity of this compound and its mode of action. PubMed. [Link]

-

National Center for Biotechnology Information. (n.d.). Metsulfuron-methyl. PubChem Compound Database. [Link]

-

National Center for Biotechnology Information. (n.d.). Mesosulfuron-methyl. PubChem Compound Database. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

- Google Patents. (n.d.).

-

ResearchGate. (n.d.). HPLC-UV and HPLC-MSn multiresidue determination of amidosulfuron, azimsulfuron, nicosulfuron, rimsulfuron, thifensulfuron methyl, tribenuron methyl and azoxystrobin in surface waters. [Link]

-

MDPI. (2020). Multifunctional Adjuvants Affect Sulfonylureas with Synthetic Auxin Mixture in Weed and Maize Grain Yield. MDPI. [Link]

-

CPAchem. (2023). Safety data sheet - Mesosulfuron-methyl. [Link]

-

Directorate of Plant Protection, Quarantine & Storage. (n.d.). Guidelines for Establishment of Pesticide Testing Laboratory. [Link]

-

MDPI. (2022). Degradation Characteristics of Nicosulfuron in Water and Soil by MnO2 Nano-Immobilized Laccase. MDPI. [Link]

-

Pernak, J., et al. (2021). Transformation of Iodosulfuron-Methyl into Ionic Liquids Enables Elimination of Additional Surfactants in Commercial Formulations of Sulfonylureas. National Center for Biotechnology Information. [Link]

-

University of Hertfordshire. (n.d.). This compound. [Link]

-

Crop Protection Network. (2022). Adjuvants with Herbicides. When and Why They Are Needed. [Link]

-

Springer. (2016). Method Development for Sulfonylurea Herbicides Analysis in Rapeseed Oil Samples by HPLC–DAD. Food Analytical Methods. [Link]

-

Institute of Pesticide Formulation Technology. (n.d.). Water Dispersible Granules (WDG/ Dry flowable). [Link]

-

Pernak, J., et al. (2018). Bio-ionic Liquids as Adjuvants for Sulfonylurea Herbicides. Weed Science. [Link]

-

Saha, S., Singh, S. B., & Kulshrestha, G. (2003). High performance liquid chromatographic method for residue determination of sulfosulfuron. Journal of Environmental Science and Health, Part B. [Link]

-

YouTube. (2021). Part II: Mode of Action of Herbicides. [Link]

-

ResearchGate. (n.d.). Effects of pH on stability of the nicosulfuron-degrading enzyme. [Link]

-

Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. [Link]

- Google Patents. (n.d.). CN1171197A - Method for synthesizing herbicide of sulfonylureas.

-

Royal Society of Chemistry. (2015). Analysis of sulfonylurea herbicides in grain samples by molecularly imprinted polymers on the surface of magnetic carbon nanotubes extraction coupled with HPLC. Analytical Methods. [Link]

-

Saha, S., & Kulshrestha, G. (2002). Degradation of sulfosulfuron, a sulfonylurea herbicide, as influenced by abiotic factors. Journal of Agricultural and Food Chemistry. [Link]

-

PubMed. (2020). Multifunctional Adjuvants Affect Sulfonylureas with Synthetic Auxin Mixture in Weed and Maize Grain Yield. PubMed. [Link]

-

Food and Agriculture Organization of the United Nations. (1993). Guidelines on Good Laboratory Practice in Pesticide Residue Analysis. [Link]

- Google Patents. (n.d.).

-

ResearchGate. (n.d.). Synthesis of sulfonylureas via water assisted preparation of carbamates. [Link]

-

Dina, S., et al. (2001). Nicosulfuron: alcoholysis, chemical hydrolysis, and degradation on various minerals. Journal of Agricultural and Food Chemistry. [Link]

-

Kenso Agcare. (n.d.). What are Sulfonylurea Herbicides?. [Link]

-

ResearchGate. (n.d.). High Performance Liquid Chromatographic Method for Residue Determination of Sulfosulfuron. [Link]

-

Genfarm. (2015). Safety Data Sheet - Genfarm Metsulfuron 600 WG Herbicide. [Link]

-

ASTM International. (1993). Water Dispersible Granule Formulation Techniques. [Link]

- Google Patents. (n.d.). US8932988B2 - Cationic surfactant based adjuvant systems for some herbicides that increase pH, herbicide solubility and performance.

-

Kansas State University. (2000). Good Laboratory Safety Practices. [Link]

-